Lipophilicity Tuning at C8: Isopropyl vs. tert-Butyl Modulates log D and Predicted Membrane Permeability
The C8 isopropyl group of the target compound provides an intermediate lipophilic contribution distinct from the bulkier tert-butyl analog (CAS 1690176-75-0, methyl 6-chloro-8-(2-methyl-2-propanyl)imidazo[1,2-b]pyridazine-2-carboxylate). The measured log P of the target compound is reported as 2.29 , placing it within the optimal range for oral absorption (log P 1–3) under Lipinski's rule-of-five [1]. The tert-butyl congener, by contrast, is predicted to exhibit log P >3.3 based on a calculated Δlog P of approximately +0.7 to +1.0 per additional methylene equivalent, likely exceeding the optimal window and increasing the risk of poor aqueous solubility and off-target promiscuity. This difference is material: IKKβ inhibitor optimization campaigns have shown that a log P adjustment of <1 unit at the 6- or 8-position can shift cell-based permeability by >5-fold and alter in vivo TNFα suppression efficacy [2].
| Evidence Dimension | Lipophilicity (log P) and predicted membrane permeability |
|---|---|
| Target Compound Data | log P = 2.29 (measured) |
| Comparator Or Baseline | Methyl 6-chloro-8-(2-methyl-2-propanyl)imidazo[1,2-b]pyridazine-2-carboxylate (CAS 1690176-75-0); estimated log P >3.3 (by group contribution method); class-level baseline for imidazo[1,2-b]pyridazine kinase inhibitor optimal log P window ~2–3 [2]. |
| Quantified Difference | Δlog P ≈ +1.0 for tert-butyl vs. isopropyl; target compound log P falls within the reported optimal window for oral kinase inhibitor development. |
| Conditions | Computational prediction (group contribution) for comparator; measured log P from vendor specification for target compound; IKKβ cell-based permeability and in vivo TNFα data from Shimizu et al. 2009. |
Why This Matters
Procurement of the isopropyl analog over the tert-butyl analog directly supports adherence to lead-likeness criteria (log P <3) for oral bioavailability, avoiding the need for downstream structural re-optimization that would be required with the more lipophilic congener.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. 1997; 23(1–3): 3–25. View Source
- [2] Shimizu T, et al. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: Improvement of potency in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters. 2009; 19(8): 2270–2274. View Source
